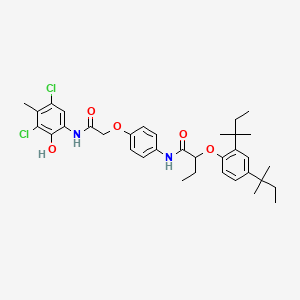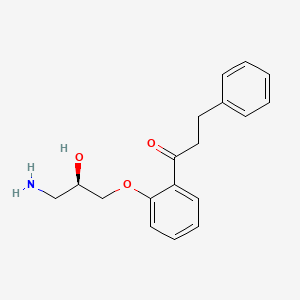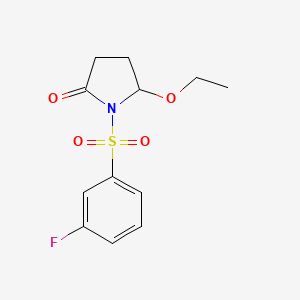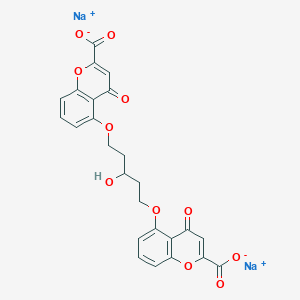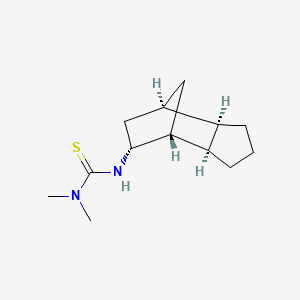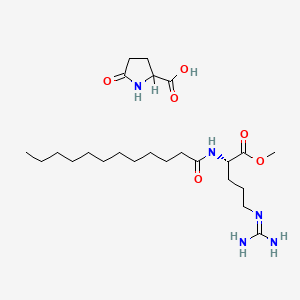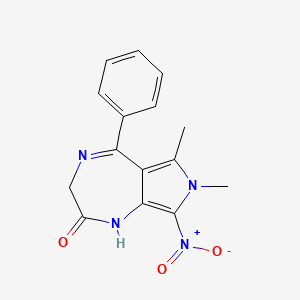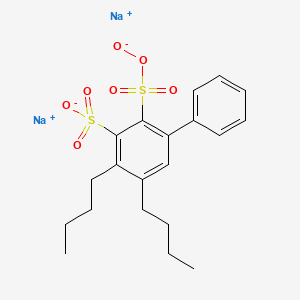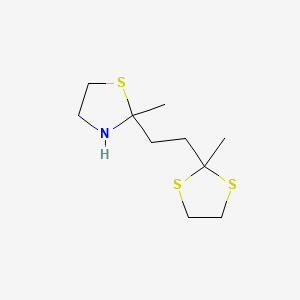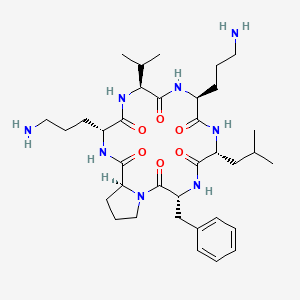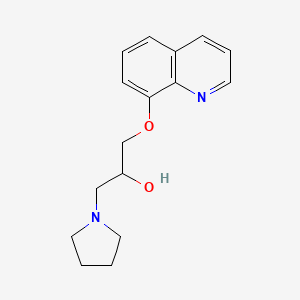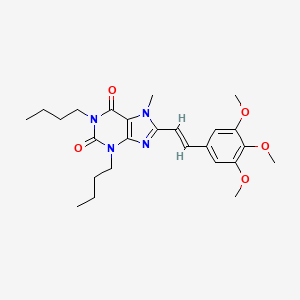
(E)-1,3-Dibutyl-7-methyl-8-(3,4,5-trimethoxystyryl)xanthine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1,3-Dibutyl-7-methyl-8-(3,4,5-trimethoxystyryl)xanthine is a synthetic compound known for its potential applications in various scientific fields. This compound is a derivative of xanthine, a purine base found in most human body tissues and fluids, and certain plants. The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmacology.
准备方法
The synthesis of (E)-1,3-Dibutyl-7-methyl-8-(3,4,5-trimethoxystyryl)xanthine typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:
Formation of the xanthine core: This involves the reaction of appropriate amines with uric acid or its derivatives under controlled conditions.
Introduction of the butyl groups: The butyl groups are introduced via alkylation reactions using butyl halides in the presence of a base.
Styryl group addition: The styryl group is added through a Heck reaction, which involves the coupling of a halogenated xanthine derivative with a styrene derivative in the presence of a palladium catalyst.
Industrial production methods may vary slightly but generally follow similar synthetic routes with optimizations for scale and yield.
化学反应分析
(E)-1,3-Dibutyl-7-methyl-8-(3,4,5-trimethoxystyryl)xanthine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butyl and methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into smaller fragments.
科学研究应用
(E)-1,3-Dibutyl-7-methyl-8-(3,4,5-trimethoxystyryl)xanthine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and certain types of cancer.
Industry: It is used in the development of new materials and as a component in various industrial processes.
作用机制
The mechanism of action of (E)-1,3-Dibutyl-7-methyl-8-(3,4,5-trimethoxystyryl)xanthine involves its interaction with specific molecular targets, such as adenosine receptors. By binding to these receptors, the compound can modulate various signaling pathways, leading to changes in cellular activity. This modulation can result in therapeutic effects, such as neuroprotection or anti-cancer activity.
相似化合物的比较
(E)-1,3-Dibutyl-7-methyl-8-(3,4,5-trimethoxystyryl)xanthine can be compared with other xanthine derivatives, such as caffeine, theophylline, and theobromine. While these compounds share a common xanthine core, this compound is unique due to its specific substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
142665-38-1 |
|---|---|
分子式 |
C25H34N4O5 |
分子量 |
470.6 g/mol |
IUPAC 名称 |
1,3-dibutyl-7-methyl-8-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]purine-2,6-dione |
InChI |
InChI=1S/C25H34N4O5/c1-7-9-13-28-23-21(24(30)29(25(28)31)14-10-8-2)27(3)20(26-23)12-11-17-15-18(32-4)22(34-6)19(16-17)33-5/h11-12,15-16H,7-10,13-14H2,1-6H3/b12-11+ |
InChI 键 |
IESVYUIVHGVRBK-VAWYXSNFSA-N |
手性 SMILES |
CCCCN1C2=C(C(=O)N(C1=O)CCCC)N(C(=N2)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)C |
规范 SMILES |
CCCCN1C2=C(C(=O)N(C1=O)CCCC)N(C(=N2)C=CC3=CC(=C(C(=C3)OC)OC)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


